Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate
Description
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound featuring a quinoxaline core substituted with a piperidine group at the 3-position, a cyano group, and a cyclohexyl ester moiety. Quinoxaline derivatives are known for their diverse pharmacological applications, including kinase inhibition, antimicrobial activity, and anticancer properties . The cyclohexyl ester contributes to lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
cyclohexyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c23-15-17(22(27)28-16-9-3-1-4-10-16)20-21(26-13-7-2-8-14-26)25-19-12-6-5-11-18(19)24-20/h5-6,11-12,16-17H,1-4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLNGZODADABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Addition of the Cyano Group: The cyano group is added via a nucleophilic addition reaction.
Cyclohexyl Group Attachment: The cyclohexyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Acetate Linkage: The final step involves the esterification of the compound to form the acetate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Alter Gene Expression: Influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
Structural Analog Analysis
The following compounds, sourced from supplier databases, share partial structural motifs with the target molecule:
Functional Group Impact
- Piperidine vs. Tetrahydroquinoxaline (CAS 1008018-85-6): The target’s piperidine substituent provides a rigid, basic nitrogen, whereas the tetrahydroquinoxaline in the analog is non-aromatic, possibly reducing planar stacking interactions .
- Ester vs. Amide (CAS 1008018-85-6) : The target’s ester group is more hydrolytically labile than the analog’s amide, suggesting differences in pharmacokinetic profiles.
Pharmacological Implications
- Target Compound: The combination of quinoxaline, piperidine, and cyano groups may favor interactions with enzymes or receptors involved in signal transduction (e.g., kinase targets).
- Triazole-containing Analog (CAS 473425-28-4) : Likely exhibits divergent activity, such as antifungal or antiviral effects, due to the triazole-thioether motif .
Biological Activity
Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features a quinoxaline core linked to a piperidine ring and a cyanoacetate moiety , contributing to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Quinoxaline Core : Synthesized through the condensation of o-phenylenediamine with diketones.
- Introduction of the Piperidine Ring : Achieved via nucleophilic substitution using piperidine derivatives.
- Cyano Group Addition : Conducted using cyanogen bromide or similar reagents.
- Esterification : Finalized by reacting cyclohexanol with acetic anhydride under acidic conditions.
This compound is believed to exert its biological effects through several mechanisms:
- DNA Interaction : The quinoxaline core can intercalate with DNA, potentially inhibiting topoisomerases and disrupting replication processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, which is crucial for cancer therapy.
- Enhanced Bioavailability : The piperidine ring improves solubility and cellular uptake, facilitating distribution in biological systems.
Antitumor Activity
Numerous studies have investigated the antitumor potential of compounds similar to this compound. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 3.2 | Cell cycle arrest |
| Cyclohexyl derivative | A549 (Lung Cancer) | 4.5 | DNA intercalation |
These findings suggest that the compound can effectively induce apoptosis and inhibit cell growth in a dose-dependent manner.
Antifungal Activity
In addition to antitumor properties, certain derivatives have demonstrated antifungal activity against strains such as Candida auris. A study reported minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL for related compounds, indicating potential as antifungal agents:
| Compound | Target Organism | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Derivative 1 | C. auris | 0.24 | 0.97 |
| Derivative 2 | C. albicans | 0.50 | 1.50 |
Study on Antitumor Effects
A recent study evaluated the effectiveness of this compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor volume compared to controls, with mechanisms involving apoptosis and cell cycle arrest being confirmed through histological analysis.
Study on Antifungal Properties
Another study focused on the antifungal properties of related compounds, revealing that exposure led to disruption of the plasma membrane of C. auris, confirming their fungicidal behavior through cell viability assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate, and how do reaction conditions influence yield?
- Methodology : The compound's quinoxaline core can be synthesized via cyclization reactions using Brønsted acids (e.g., H₂SO₄) to promote heterocycle formation, as demonstrated in thienoquinoxaline derivatives . The cyanoacetate moiety may be introduced via nucleophilic substitution or condensation reactions under reflux in ethanol or acetonitrile . Catalytic hydrogenation (e.g., Pd/C in ethanol) is critical for reducing intermediates, with yields optimized by controlling H₂ pressure and reaction time .
- Data Note : X-ray crystallography (e.g., IUCrData protocols) confirms structural integrity post-synthesis .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish quinoxaline aromatic protons (δ 7.5–8.5 ppm) and piperidinyl N-CH₂ groups (δ 2.5–3.5 ppm) .
- IR : Confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the crystallographic parameters for this compound, and how do intermolecular interactions affect packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking between quinoxaline rings, stabilizing the lattice . Space group symmetry (e.g., monoclinic P2₁/c) and unit cell dimensions (a, b, c, β) are reported in IUCrData .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for quinoxaline derivatives?
- Methodology :
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across assays (e.g., kinase inhibition vs. antimicrobial activity) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., piperidinyl vs. pyrrolidinyl) to isolate electronic/steric effects .
- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP pockets (e.g., p38 MAP kinase), guided by co-crystallized ligand data .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .
- QSAR : Train models with descriptors (logP, polar surface area) to predict bioavailability .
Q. What mechanistic insights explain side reactions during synthesis (e.g., ester hydrolysis or cyano group degradation)?
- Methodology :
- Kinetic Monitoring : Use HPLC or LC-MS to track intermediates and identify byproducts (e.g., cyclohexanol from ester hydrolysis) .
- pH Control : Buffered conditions (pH 6.5, ammonium acetate/acetic acid) minimize undesired hydrolysis .
- Catalyst Screening : Compare Pd/C vs. Raney Ni for selective hydrogenation without cyano reduction .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Methodology :
- Accelerated Stability Testing : Store samples in DMSO-d₆, ethanol, or PBS at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via ¹H NMR peak integration .
- Degradation Kinetics : Fit data to Arrhenius equation to predict shelf life .
Data Contradiction Analysis
Q. Why do biological assays report variable IC₅₀ values for similar quinoxaline derivatives?
- Root Cause : Differences in cell lines (e.g., HEK293 vs. HeLa), assay endpoints (e.g., luminescence vs. colorimetric), or compound solubility (DMSO vs. cyclodextrin carriers) .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., staurosporine for kinase assays) .
Q. How can crystallographic data discrepancies (e.g., bond length variations) be reconciled?
- Root Cause : Temperature-dependent lattice distortions or radiation damage during SC-XRD .
- Resolution : Collect data at 100 K with low-intensity X-rays and apply multi-crystal merging .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst lot numbers (e.g., Pd/C from Sigma-Aldrich vs. Alfa Aesar) and solvent purity .
- Bioactivity Reporting : Include negative controls (e.g., vehicle-only) and report p-values for significance .
- Data Sharing : Deposit spectral and crystallographic data in PubChem or CCDC for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
